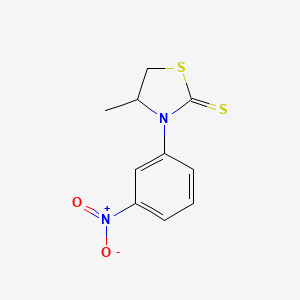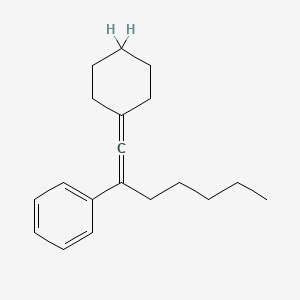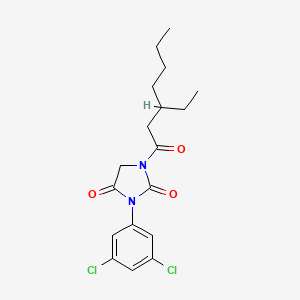
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and ethylheptanoyl groups in its structure suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the 3,5-dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a dichlorobenzene derivative reacts with the imidazolidine-2,4-dione core.
Attachment of the 3-ethylheptanoyl group: This can be done through an acylation reaction using an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The dichlorophenyl group may enhance binding affinity, while the imidazolidine-2,4-dione core could be involved in the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)-1-(3-ethylpentanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-ethylhexanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-ethylbutanoyl)imidazolidine-2,4-dione
Uniqueness
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The length of the ethylheptanoyl chain, in particular, could influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
112523-96-3 |
|---|---|
Molecular Formula |
C18H22Cl2N2O3 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H22Cl2N2O3/c1-3-5-6-12(4-2)7-16(23)21-11-17(24)22(18(21)25)15-9-13(19)8-14(20)10-15/h8-10,12H,3-7,11H2,1-2H3 |
InChI Key |
WXTDPTOZWXGMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





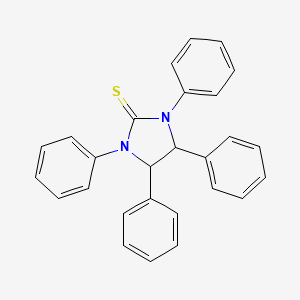
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)


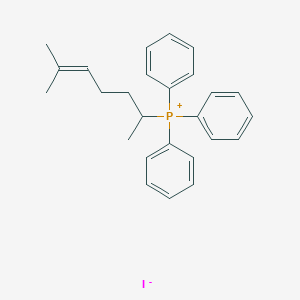
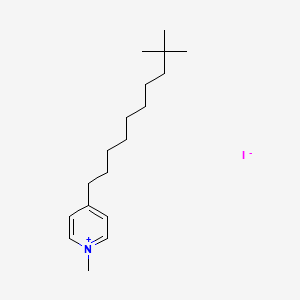

![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
